Isopropyl methyl sulfide

Description

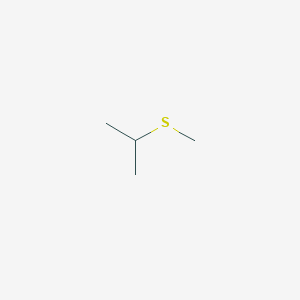

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2)5-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSSIHMZZJOVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165809 | |

| Record name | Propane, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

82.00 to 83.00 °C. @ 0.00 mm Hg | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1551-21-9 | |

| Record name | Isopropyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl Methyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-101.48 °C | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Methyl Sulfide

CAS Number: 1551-21-9

This technical guide provides a comprehensive overview of isopropyl methyl sulfide (B99878), also known as 2-(methylthio)propane.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and safety protocols.

Chemical and Physical Properties

Isopropyl methyl sulfide is a colorless to pale yellow liquid.[5] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1551-21-9 | [1][2][3][4] |

| Molecular Formula | C4H10S | [1][2][3][4] |

| Molecular Weight | 90.19 g/mol | [6] |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Boiling Point | 82.0 - 83.0 °C | [5][6] |

| Melting Point | -101.48 °C | [6] |

| Density | 0.83 g/cm³ | |

| Flash Point | -14.5 °C (6.0 °F) | [5] |

| Solubility | Soluble in alcohol. Water solubility: 3417 mg/L at 25 °C (estimated). | [5] |

| Vapor Pressure | 87.415 mmHg at 25 °C (estimated) | [5] |

| Refractive Index | 1.4380 to 1.4400 | |

| LogP (o/w) | 1.841 (estimated) | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. A common and effective method involves the reaction of 2-bromopropane (B125204) with sodium thiomethoxide in an SN2 reaction.

Experimental Protocol: Synthesis via SN2 Reaction

This protocol details the synthesis of this compound from 2-bromopropane and sodium thiomethoxide.

Materials:

-

2-bromopropane

-

Sodium thiomethoxide

-

Anhydrous methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Thiomethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve a molar equivalent of sodium thiomethoxide in anhydrous methanol.

-

Reaction: To the stirred solution of sodium thiomethoxide, add one molar equivalent of 2-bromopropane dropwise using a dropping funnel at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for approximately 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

Transfer the filtrate to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (diethyl ether and methanol) using a rotary evaporator.

-

The crude this compound can be further purified by fractional distillation to yield the pure product.

-

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is a highly flammable liquid and vapor. Appropriate safety precautions must be taken when handling this chemical.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use appropriate media to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Hazard Pictogram:

References

In-Depth Technical Guide to the Physical Properties of Isopropyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of isopropyl methyl sulfide (B99878) (CAS No. 1551-21-9). The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

The fundamental physical characteristics of isopropyl methyl sulfide are summarized in the table below, providing a clear and concise reference for laboratory and development work.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₄H₁₀S | - | [1][2][3][4][5] |

| Molecular Weight | 90.19 | g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | - | [6] |

| Boiling Point | 82.0 - 83.0 | °C | [1][5][6] |

| Melting Point | -101.48 | °C | [1][5] |

| Density | 0.828 | g/cm³ at 20°C | |

| Refractive Index (n_D) | 1.437 | at 20°C | |

| Vapor Pressure | 87.4 | mmHg at 25°C | [6] |

| Flash Point | -14.5 | °C | [6] |

| Solubility in Water | 3417 | mg/L at 25°C (estimated) | [6] |

| Solubility in Organic Solvents | Soluble | in alcohol | [6] |

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable use of chemical substances in research and development. The following sections detail the methodologies for measuring the key physical properties of volatile liquids such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, several methods can be employed. The Thiele tube method is a common and effective technique for small sample volumes.[7]

Method: Thiele Tube

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube assembly is attached to a thermometer.

-

The entire assembly is placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

-

Safety Precaution: Due to the volatile and odorous nature of this compound, this procedure should be performed in a well-ventilated fume hood.[8][9]

Determination of Density

Density is the mass per unit volume of a substance. For volatile liquids, care must be taken to minimize evaporation during measurement. The oscillating U-tube digital density meter is a precise and suitable method.[10]

Method: Digital Density Meter

-

Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.

-

Procedure:

-

The instrument is calibrated using dry air and deionized water at the desired temperature (e.g., 20°C).

-

A small volume of this compound is drawn into a syringe. To minimize evaporation, the syringe should be free of air bubbles and the sample should be at thermal equilibrium with the instrument.

-

The sample is carefully injected into the oscillating U-tube of the density meter, ensuring no bubbles are introduced.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used in conjunction with the calibration data to determine the density of the liquid.[10]

-

Handling Consideration: The use of a syringe for sample introduction helps to contain the volatile and odorous compound, preventing its release into the laboratory environment.[8]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used for identification and purity assessment.

Method: Abbe Refractometer

-

Apparatus: Abbe refractometer, light source (typically a sodium D-line lamp), and a pipette or dropper.

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked to spread the liquid into a thin film.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are brought into view.

-

The compensator knob is adjusted to eliminate any color fringe at the borderline of the light and dark fields, resulting in a sharp, achromatic line.

-

The adjustment knob is used to center the borderline on the crosshairs of the eyepiece.

-

The refractive index is then read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

-

Volatile Compound Consideration: Due to the volatility of this compound, the measurement should be taken quickly after applying the sample to the prism to prevent evaporation, which would alter the reading.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. stenutz.eu [stenutz.eu]

- 5. This compound | C4H10S | CID 15246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 1551-21-9 [thegoodscentscompany.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. uwlax.edu [uwlax.edu]

- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 10. Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca [canada.ca]

An In-depth Technical Guide to Isopropyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methyl sulfide (B99878), systematically named 2-methylsulfanylpropane, is a volatile, flammable organosulfur compound. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and key reactions, along with a thorough analysis of its spectroscopic characteristics, are presented to support its application in research and development. All quantitative data has been summarized in structured tables, and key pathways and workflows are visualized using diagrams for enhanced clarity.

Chemical Structure and Identification

Isopropyl methyl sulfide is a simple thioether with a branched alkyl group. The sulfur atom is bonded to a methyl group and an isopropyl group.

DOT Script of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | 2-methylsulfanylpropane[1] |

| Synonyms | This compound, Methyl isopropyl sulfide, 2-Thiapentane, 3-Methyl-2-thiabutane[2] |

| CAS Number | 1551-21-9[1][2] |

| Molecular Formula | C4H10S[1][2] |

| SMILES | CC(C)SC |

| InChI | InChI=1S/C4H10S/c1-4(2)5-3/h4H,1-3H3[1] |

| InChIKey | ROSSIHMZZJOVOU-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless, volatile liquid with a characteristic sulfide odor. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Molecular Weight | 90.19 g/mol [1] |

| Boiling Point | 82-83 °C[1][3] |

| Melting Point | -101.48 °C[1] |

| Density | 0.828 g/cm³ |

| Refractive Index | 1.437 |

| Flash Point | -15 °C[4] |

| Solubility | Soluble in alcohol; slightly soluble in water (3417 mg/L at 25 °C)[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

| ¹H NMR | ¹³C NMR |

| Proton | Chemical Shift (ppm) |

| -CH₃ (methyl) | ~2.1 |

| -CH- (methine) | ~3.0 |

| -CH(CH₃)₂ (isopropyl methyls) | ~1.3 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| 2960-2850 | C-H stretching (alkane) |

| 1465-1450 | C-H bending (CH₂ and CH₃) |

| 1380-1370 | C-H bending (gem-dimethyl of isopropyl) |

| 600-700 | C-S stretching |

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

| m/z | Ion |

| 90 | [C₄H₁₀S]⁺ (Molecular Ion) |

| 75 | [C₃H₇S]⁺ (Loss of CH₃) |

| 47 | [CH₃S]⁺ (Loss of C₃H₇) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrical sulfides like this compound is an adaptation of the Williamson ether synthesis. This involves the reaction of a thiolate with an alkyl halide.

DOT Script of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirred solution, add 2-bromopropane (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Oxidation to Isopropyl Methyl Sulfoxide

Sulfides can be selectively oxidized to sulfoxides using mild oxidizing agents.

DOT Script of the Oxidation Pathway

Caption: Oxidation of this compound to its sulfoxide.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.[5]

-

Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 eq) to the stirred solution at room temperature.[5]

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the sulfoxide.[5]

Alkylation to a Sulfonium (B1226848) Salt

The nucleophilic sulfur atom in this compound can be alkylated to form a sulfonium salt.

Protocol:

-

Reaction Setup: In a small vial, combine this compound (1.0 eq) and a primary alkyl halide such as methyl iodide (1.1 eq).

-

Reaction: Stir the mixture at room temperature. The reaction can be performed neat or in a polar solvent like acetone. A precipitate of the sulfonium salt will form over time.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from sources of ignition.[7] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place.

| GHS Pictogram | Hazard Statement | Precautionary Statements |

ngcontent-ng-c282987731="" class="ng-star-inserted"> | H225: Highly flammable liquid and vapor[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed.[8] P240: Ground and bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool.[8] |

Conclusion

This technical guide provides essential information on the chemical structure, properties, synthesis, and reactivity of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and compiled data serve as a valuable resource for the safe and effective use of this compound in a laboratory setting.

References

- 1. This compound | C4H10S | CID 15246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 2-(methylthio)- [webbook.nist.gov]

- 3. This compound, 1551-21-9 [thegoodscentscompany.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Oxidation of sulfides to sulfoxides mediated by ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Isopropyl methyl sulfide synthesis pathway

An In-depth Technical Guide to the Synthesis of Isopropyl Methyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methyl sulfide, also known by its IUPAC name 2-(methylthio)propane, is a thioether of interest in various chemical research and development sectors. Its synthesis is a fundamental example of nucleophilic substitution, providing a valuable model for the formation of carbon-sulfur bonds, which are prevalent in numerous biologically active molecules and pharmaceutical compounds. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol, quantitative data, and workflow visualizations.

Core Synthesis Pathway: S-Alkylation of Isopropanethiol

The most direct and widely applicable method for the synthesis of this compound is the S-alkylation of isopropyl thiol (2-propanethiol). This reaction is analogous to the well-known Williamson ether synthesis and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

In this pathway, isopropyl thiol is first deprotonated by a suitable base to form the more nucleophilic isopropyl thiolate anion. This thiolate then attacks an electrophilic methylating agent, such as methyl iodide, displacing the iodide leaving group to form the desired this compound.

Experimental Protocol

Reaction Scheme:

(CH₃)₂CHSH + CH₃I → (CH₃)₂CHSCH₃ + HI

Materials and Reagents:

-

Isopropyl thiol (2-propanethiol)

-

Methyl iodide

-

Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

-

Methanol (or another suitable polar aprotic solvent like DMF or acetone)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate) for drying

Procedure:

-

Deprotonation of Isopropyl Thiol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl thiol in methanol.

-

Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution. Stir the mixture at room temperature to form the sodium isopropyl thiolate.

-

Methylation: To the solution of the thiolate, add a stoichiometric equivalent of methyl iodide dropwise at room temperature.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for a period of 1 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by distillation to yield the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isopropyl Thiol | Propane-2-thiol | C₃H₈S | 76.16 | 57-60 | 0.814 |

| Methyl Iodide | Iodomethane | CH₃I | 141.94 | 42.4 | 2.28 |

| This compound | 2-(methylthio)propane | C₄H₁₀S | 90.19 | 82-83[1] | ~0.8 |

Table 2: Spectroscopic Data for this compound [1]

| Spectroscopy Type | Key Data |

| ¹H NMR | Spectral data available in public databases such as PubChem.[1] |

| ¹³C NMR | Spectral data available in public databases such as PubChem.[1] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 90.19 |

Mandatory Visualizations

Synthesis Pathway Diagram

References

Isopropyl Methyl Sulfide: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of isopropyl methyl sulfide (B99878) (CAS No. 1551-21-9). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key safety assessments are provided.

Chemical and Physical Properties

Isopropyl methyl sulfide, also known as 2-(methylthio)propane, is a flammable liquid.[1][2] Its key physical and chemical properties are summarized in the table below. This data is a compilation from various sources and may include estimated values where experimental data is unavailable.

| Property | Value | Source(s) |

| Molecular Formula | C4H10S | [2] |

| Molecular Weight | 90.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 82.00 to 83.00 °C | [2] |

| Melting Point | -101.48 °C | [2] |

| Flash Point | -14.50 °C (6.00 °F) (Tag Closed Cup) (estimated) | |

| Vapor Pressure | 87.415 mmHg @ 25 °C (estimated) | |

| Water Solubility | 3417 mg/L @ 25 °C (estimated) | |

| logP (o/w) | 1.841 (estimated) |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[1][2] The Globally Harmonized System (GHS) classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

Signal Word: Danger

Hazard Pictogram:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P240 | Ground/bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P242 | Use only non-sparking tools. |

| P243 | Take precautionary measures against static discharge. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

| Toxicity Endpoint | Value | Species | Method | Source(s) |

| Acute Oral Toxicity | LD50 > 5000 mg/kg bw (for Ethyl Methyl Sulfide) | Rat | Similar to OECD 401 | |

| Acute Dermal Toxicity | Not determined | |||

| Acute Inhalation Toxicity | Not determined |

Ecological Information

Specific experimental data on the ecotoxicity, biodegradability, and bioaccumulation of this compound is limited. The information below is based on computational models and data for related sulfur compounds.

| Ecological Endpoint | Value | Method | Source(s) |

| Aquatic Toxicity | Data not available. Sulfides, in general, are toxic to aquatic life. | ||

| Ready Biodegradability | Prediction: NO | BIOWIN v4.10 | |

| Bioaccumulation Potential | Log BCF = 0.873 (estimated) | Regression-based method | |

| Log Koc | 1.783 (MCI method) / 1.588 (Kow method) | KOCWIN v2.00 |

Experimental Protocols

Detailed methodologies for key safety experiments are outlined below. These are based on internationally recognized guidelines.

Flash Point Determination (Closed-Cup Method)

The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens or Abel apparatus. The liquid is heated at a slow, constant rate in a closed cup. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.

Boiling Point Determination

The boiling point can be determined by distillation or using a Thiele tube. In the Thiele tube method, a small sample is heated in a tube with an inverted capillary. The temperature at which a rapid stream of bubbles emerges and then ceases upon cooling, with the liquid entering the capillary, is recorded as the boiling point.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method involves a stepwise procedure with a limited number of animals. A starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). The substance is administered orally to a group of animals (typically rats). The outcome (mortality or evident toxicity) determines the next step: dosing at a higher or lower level, or cessation of testing. The method allows for the classification of the substance into a toxicity class.

Acute Dermal Toxicity (OECD 402)

The test substance is applied to a shaved area of the skin of experimental animals (usually rats or rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality for at least 14 days. A limit test at a high dose (e.g., 2000 mg/kg) is often performed first.

Acute Inhalation Toxicity (OECD 403/436)

Animals are exposed to the test substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period (typically 4 hours). Mortality and signs of toxicity are observed during and after exposure for up to 14 days. The LC50 (lethal concentration for 50% of the animals) is determined.

Ready Biodegradability (OECD 301)

A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen uptake over 28 days. A substance is considered readily biodegradable if it meets specific pass levels within a 10-day window.

Partition Coefficient (n-octanol/water) (OECD 117: HPLC Method)

The logP value, an indicator of bioaccumulation potential, can be estimated using High-Performance Liquid Chromatography (HPLC). The retention time of the substance on a reverse-phase column is correlated with the known logP values of reference compounds.

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use non-sparking tools.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

Accidental Release Measures

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

-

Do not let the product enter drains.

Disposal and Transportation

Disposal

Dispose of contents and containers in accordance with local, regional, and national regulations. Flammable liquids should be handled as hazardous waste and disposed of by a licensed waste disposal company. Do not pour down drains.

Transportation

This compound is classified as a flammable liquid for transportation. It is typically transported under the UN number for flammable liquids not otherwise specified.

-

UN Number: 1993

-

Proper Shipping Name: FLAMMABLE LIQUID, N.O.S. (this compound)

-

Hazard Class: 3

-

Packing Group: II

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Logical flow for a chemical risk assessment process.

References

An In-depth Technical Guide on Isopropyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of isopropyl methyl sulfide (B99878), with a focus on its molecular weight. Detailed methodologies for its determination are presented, alongside structured data and visual workflows to support advanced research and development applications.

Physicochemical Data Summary

Isopropyl methyl sulfide, also known as 2-(methylthio)propane, is an organosulfur compound with the chemical formula C4H10S.[1][2][3][4][5][6] Its molecular and physical properties are summarized below.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H10S | [1][2][3][4][5][6] |

| Molecular Weight | 90.19 g/mol | [5] |

| Monoisotopic Mass | 90.05032149 Da | [5] |

| CAS Number | 1551-21-9 | [1][2][4][5][6] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 82.5°C at 760 mmHg | [4] |

| Density | 0.828 g/cm³ | [4] |

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C4H10S.

Table 2: Atomic Composition and Molecular Weight Calculation

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Sulfur | S | 1 | 32.06 | 32.060 |

| Total | 90.184 |

Note: The slight discrepancy between the calculated molecular weight and the value from PubChem (90.19 g/mol ) is due to rounding of atomic weights.

Experimental Determination of Molecular Weight

A standard and highly accurate method for determining the molecular weight of a volatile organic compound like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight of a pure sample of this compound.

Materials:

-

This compound (purity >97.0%)

-

Helium gas (carrier gas), high purity

-

Methanol (solvent), HPLC grade

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Syringe for sample injection

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving 1 µL of the compound in 1 mL of methanol.

-

GC-MS Instrument Setup:

-

Gas Chromatograph:

-

Injector Temperature: 250°C

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-500

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

-

-

Injection: 1 µL of the prepared sample is injected into the GC.

-

Data Acquisition: The sample is vaporized and separated by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M+). The mass-to-charge ratio (m/z) of this peak corresponds to the molecular weight of the compound.

Visual Representations

Logical Workflow for Molecular Weight Determination

Caption: Workflow for determining the molecular weight of this compound.

Signaling Pathway (Hypothetical)

As this compound is not typically involved in biological signaling, a hypothetical pathway is presented for illustrative purposes, demonstrating its potential interaction in a metabolic context.

Caption: Hypothetical metabolic pathway involving this compound.

References

Physicochemical Properties of Isopropyl Methyl Sulfide

An In-depth Technical Guide to the Boiling Point of Isopropyl Methyl Sulfide (B99878)

This guide provides a comprehensive overview of the boiling point of isopropyl methyl sulfide, intended for researchers, scientists, and professionals in drug development. It includes detailed physical and chemical data, experimental protocols for boiling point determination, and logical diagrams to illustrate the workflows.

This compound, also known as 2-(methylthio)propane, is a volatile organic compound with a distinct odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H10S | [1][2] |

| Molecular Weight | 90.18 g/mol | [1][2][3] |

| Boiling Point | 82-83 °C at 760 mmHg | [1][3][4] |

| 85 °C | [5] | |

| Density | 0.828 g/cm³ | [1] |

| Flash Point | -14.5 °C to -15 °C | [4][5] |

| Melting Point | -101.48 °C | [3][6] |

| Vapor Pressure | 87.4 mmHg at 25 °C | [1][2][4] |

| CAS Number | 1551-21-9 | [1][2][4][5] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile and flammable compound like this compound, accurate determination requires specific experimental techniques. Two common methods are detailed below.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes.

Protocol:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or a Durham tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end down.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band used for attachment is above the oil level.

-

Heating: The side arm of the Thiele tube is gently heated with a micro-burner or a hot air gun. This design ensures uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands and the sample begins to vaporize. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8] This process should be repeated to ensure accuracy.

Boiling Point Determination by Distillation

This method is suitable when a larger volume of the substance is available and can also serve as a purification step.

Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a condenser, a thermometer, and a receiving flask.

-

Sample and Boiling Chips: The round-bottom flask is charged with a sample of this compound (at least 5 mL) and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated using a heating mantle.

-

Temperature Reading: The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Data Collection: The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer. This stable temperature is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Diagrams

The following diagrams illustrate the experimental workflow and logical relationships in determining the boiling point of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Thiele Tube Setup for Micro-Boiling Point.

References

- 1. isopropyl methyl sulphide | 1551-21-9 [chemnet.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C4H10S | CID 15246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1551-21-9 [thegoodscentscompany.com]

- 5. This compound | 1551-21-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

Navigating the Solubility of Isopropyl Methyl Sulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isopropyl methyl sulfide (B99878) in organic solvents. Given the limited publicly available quantitative data, this guide focuses on established solubility principles, qualitative information, and detailed experimental protocols to empower researchers in their work with this compound.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that dictates the extent to which a compound, the solute, can dissolve in a solvent to form a homogeneous solution. In drug development and various chemical research fields, understanding a compound's solubility profile is critical for formulation, purification, and reaction chemistry. The principle of "like dissolves like" is a central concept, suggesting that substances with similar polarities are more likely to be miscible.

Isopropyl methyl sulfide is a dialkyl sulfide with a relatively low molecular weight and a moderate polarity. Its structure, featuring both nonpolar alkyl groups and a polarizable sulfur atom, suggests it will exhibit a range of solubilities in different organic solvents.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, some key information is available.

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) | Pressure (atm) |

| Water | ~3417 mg/L (estimated)[1][2] | - | 25[1][2] | Not specified |

| Alcohol | Not specified | Soluble[1] | Not specified | Not specified |

The qualitative indication of being "soluble in alcohol" suggests good miscibility with polar protic solvents like methanol (B129727) and ethanol.[1] Its moderate estimated water solubility indicates some degree of polarity. Based on its structure and the "like dissolves like" principle, we can infer its likely solubility behavior in other common organic solvents. It is expected to be readily soluble in a range of common organic solvents due to its organic nature and the presence of the sulfide group which can engage in dipole-dipole interactions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.

The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a substance in a solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved portion of the this compound is allowed to separate from the saturated solution by settling or centrifugation.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.

-

Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Caption: A general workflow for predicting, experimentally determining, and applying solubility data.

Signaling Pathways and Experimental Workflows

In the context of drug development, understanding how a compound's solubility influences its biological activity is crucial. While this compound is not directly implicated in specific signaling pathways as a therapeutic agent, its role as a potential solvent or fragment in drug discovery necessitates a clear understanding of its physical properties. The experimental workflow for determining its solubility, as outlined above, is a critical first step in its evaluation for any pharmaceutical application.

The following diagram illustrates a conceptual workflow for integrating solubility data into an early-stage drug discovery process.

Caption: A conceptual workflow for integrating solubility data in drug discovery.

References

Spectroscopic Data of Isopropyl Methyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl methyl sulfide (B99878) (IUPAC name: 2-(methylthio)propane; CAS No. 1551-21-9). The information is compiled from various spectral databases and is intended to assist in the identification, characterization, and analysis of this compound. This document presents available quantitative data in structured tables, details the experimental protocols for key spectroscopic techniques, and includes a visualization of the analytical workflow.

Spectroscopic Data Summary

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isopropyl methyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -S-CH -(CH₃)₂ | 2.9 - 3.1 | Septet | 6.5 - 7.0 |

| -S-CH(CH₃ )₂ | 1.2 - 1.4 | Doublet | 6.5 - 7.0 |

| -S-CH₃ | 2.0 - 2.2 | Singlet | N/A |

Note: Predicted data is based on standard chemical shift correlation tables and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| -S-C H-(CH₃)₂ | 35 - 40 |

| -S-CH(C H₃)₂ | 22 - 25 |

| -S-C H₃ | 12 - 15 |

Note: Predicted data is based on standard chemical shift correlation tables and may vary from experimental values.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2970 - 2850 | Strong |

| C-H (alkane) | Bending | 1470 - 1450 and 1385 - 1365 | Medium |

| C-S (sulfide) | Stretching | 700 - 600 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from the National Institute of Standards and Technology (NIST) database. The major fragments observed in the electron ionization (EI) mass spectrum are tabulated below.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 90 | 45 | [M]⁺ (Molecular Ion) |

| 75 | 100 | [M - CH₃]⁺ |

| 61 | 50 | [CH₃SCH₂]⁺ |

| 47 | 30 | [CH₃S]⁺ |

| 43 | 80 | [CH(CH₃)₂]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a volatile liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 128 or more scans), and a relaxation delay of 2-10 seconds.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a volatile liquid like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or similar).

-

A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

-

Mass Spectrometry:

-

As components elute from the GC column, they enter the mass spectrometer's ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting data consists of a chromatogram (detector response versus retention time) and a mass spectrum for each chromatographic peak. The mass spectrum of this compound is then compared to library spectra for identification.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a liquid sample such as this compound.

An In-depth Technical Guide to 2-(Methylsulfanyl)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(methylsulfanyl)propane, a key organosulfur compound. It includes detailed information on its chemical and physical properties, a representative synthetic protocol, and a visualization of the synthetic pathway.

Chemical Identity and Properties

The compound commonly known as isopropyl methyl sulfide (B99878) is systematically named 2-methylsulfanylpropane according to IUPAC nomenclature.[1][2][3][4][5][6][7] It is a colorless liquid classified as a dialkylthioether.[4][8]

Table 1: Physicochemical Properties of 2-(Methylsulfanyl)propane

| Property | Value | Source |

| IUPAC Name | 2-methylsulfanylpropane | [1][2][3][4] |

| CAS Number | 1551-21-9 | [1][2][5][6] |

| Molecular Formula | C4H10S | [1][2][5][6] |

| Molecular Weight | 90.187 g/mol | [5][6] |

| Boiling Point | 82.00 to 83.00 °C | [9] |

| Density | 0.828 g/cm³ | [6] |

| Vapor Pressure | 87.4 mmHg at 25°C | [1][6] |

| Water Solubility | 3417 mg/L at 25 °C (estimated) | [1][9] |

| LogP | 1.77 - 1.841 (estimated) | [1][9][10] |

| Refractive Index | 1.437 | [1][6] |

| Flash Point | -14.50 °C (estimated) | [9] |

| Appearance | Colorless liquid | [8] |

Synthesis of Dialkyl Sulfides: A Representative Protocol

While various methods exist for the synthesis of thioethers, a common industrial approach involves the reaction of an alcohol with hydrogen sulfide over a catalyst. The following is a representative protocol for the synthesis of a related compound, di-isopropyl sulfide, which illustrates the general principles applicable to the synthesis of compounds like 2-(methylsulfanyl)propane.

Experimental Protocol: Synthesis of Di-isopropyl Sulfide

Objective: To synthesize di-isopropyl sulfide from isopropanol (B130326) and hydrogen sulfide.

Materials:

-

Isopropanol

-

Hydrogen sulfide (H₂S)

-

Zeolite catalyst

Procedure:

-

A continuous flow reactor is packed with a zeolite catalyst.

-

A feed mixture of isopropanol and hydrogen sulfide gas is prepared.

-

The gaseous mixture is passed through the heated catalyst bed in the reactor.

-

The reaction is maintained at an elevated temperature and pressure to facilitate the conversion.

-

The product stream exiting the reactor is cooled to condense the liquid products.

-

The condensed liquid is collected, which will contain di-isopropyl sulfide, unreacted starting materials, and byproducts.

-

The crude product is then purified, typically by fractional distillation, to isolate the di-isopropyl sulfide.

This process can be adapted for the synthesis of unsymmetrical sulfides like 2-(methylsulfanyl)propane by using a mixture of methanol (B129727) and isopropanol as the alcohol feed, or by a two-step process involving the formation of a mercaptan intermediate.

Visualizing the Synthesis Pathway

The synthesis of dialkyl sulfides from alcohols and hydrogen sulfide can be represented as a multi-step process. The following diagram illustrates a simplified logical workflow for this type of synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Isopropyl Methyl Sulfide | C4H10S | CID 15246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 2-(Methylthio)propane (FDB020355) - FooDB [foodb.ca]

- 5. Propane, 2-(methylthio)- [webbook.nist.gov]

- 6. isopropyl methyl sulphide | 1551-21-9 [chemnet.com]

- 7. This compound [stenutz.eu]

- 8. chembk.com [chembk.com]

- 9. This compound, 1551-21-9 [thegoodscentscompany.com]

- 10. EPI System Information for this compound 1551-21-9 [thegoodscentscompany.com]

The Synthesis and Characterization of Isopropyl Methyl Sulfide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methyl sulfide (B99878), a simple thioether, serves as a fundamental building block in organic synthesis and possesses potential applications in various fields, including as a flavoring agent and in the development of more complex sulfur-containing molecules. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of isopropyl methyl sulfide. Detailed experimental protocols for its preparation via a modified Williamson ether synthesis and its subsequent analysis by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are presented. All quantitative data regarding its physical and spectral properties are compiled for easy reference. Furthermore, this document includes graphical representations of the synthetic workflow and the principles of spectroscopic identification to aid in the understanding of the underlying processes.

Introduction

Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R'. They are the sulfur analogues of ethers and are found in various natural products and synthetic molecules of biological and industrial importance.[1] this compound, with the chemical formula C₄H₁₀S, is a volatile, colorless liquid.[2][3] While not as extensively studied for its biological activity as more complex sulfides, its synthesis and characterization provide a valuable case study in the fundamental reactions and analytical techniques employed in organic chemistry and drug discovery.

This whitepaper details a robust and common method for the synthesis of this compound and provides in-depth protocols for its characterization, ensuring purity and structural confirmation.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[4][5][6][7][8] This method involves the reaction of an alkyl halide with a thiolate salt. In this case, sodium thiomethoxide acts as the nucleophile, displacing a halide from an isopropyl-containing electrophile.

General Reaction Scheme

The overall reaction is as follows:

CH₃SNa + (CH₃)₂CHBr → (CH₃)₂CHSCH₃ + NaBr

Sodium Thiomethoxide + 2-Bromopropane (B125204) → this compound + Sodium Bromide

Experimental Protocols

Synthesis of this compound

Materials:

-

Sodium thiomethoxide (CH₃SNa)

-

2-Bromopropane ((CH₃)₂CHBr)

-

Anhydrous ethanol (B145695) (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiomethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add 2-bromopropane to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by fractional distillation.

Characterization of this compound

GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.[9][10]

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms).

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).

-

Inject an aliquot of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase.

-

The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum can be compared to library spectra for confirmation of identity.

NMR spectroscopy provides detailed information about the structure of a molecule.[11][12] Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

Deuterated chloroform (B151607) (CDCl₃) as the solvent.

¹H NMR Procedure:

-

Dissolve a small amount of the purified product in CDCl₃.

-

Acquire the ¹H NMR spectrum.

-

The expected spectrum will show a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single methine proton of the isopropyl group, and a singlet for the three methyl protons attached to the sulfur atom.

¹³C NMR Procedure:

-

Using the same sample, acquire the ¹³C NMR spectrum.

-

The expected spectrum will show three distinct signals corresponding to the three different carbon environments in the molecule: the methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the methyl carbon attached to the sulfur.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀S | [3][13] |

| Molecular Weight | 90.19 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 82.0 - 83.0 °C | [2][3] |

| Density | 0.828 g/cm³ | [13] |

| Refractive Index | 1.437 | [13] |

| Flash Point | -14.50 °C | [2] |

| Water Solubility | 3417 mg/L @ 25 °C (estimated) | [2] |

Spectroscopic Data

| Technique | Expected Chemical Shifts (ppm) or m/z values |

| ¹H NMR (in CDCl₃) | ~1.25 (d, 6H, -CH(CH ₃)₂), ~2.05 (s, 3H, -SCH ₃), ~3.0 (sept, 1H, -CH (CH₃)₂) |

| ¹³C NMR (in CDCl₃) | ~15 (-SC H₃), ~23 (-CH(C H₃)₂), ~35 (-C H(CH₃)₂) |

| Mass Spec. (EI) | m/z 90 (M⁺), 75, 47, 43 |

Mandatory Visualizations

Biological Activity and Toxicology

Currently, there is limited specific research on the biological signaling pathways directly involving this compound. Its primary documented uses are as a flavoring agent and in chemical synthesis.[2] Like many simple alkyl sulfides, it is not known to possess significant biological activity, though some more complex sulfides have demonstrated a range of biological effects, including antimicrobial and anticancer properties.[1][9][14][15][16] Toxicological data for this compound is not extensively detailed in publicly available literature, but as a volatile and flammable organic compound, appropriate safety precautions should be taken during its handling and use.[3]

Conclusion

This technical guide has outlined a standard and reliable method for the synthesis of this compound, along with detailed protocols for its purification and comprehensive characterization using modern analytical techniques. The provided data tables and graphical workflows serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. While the direct biological applications of this compound are not yet widely explored, the methodologies presented here are fundamental to the synthesis and analysis of a broad range of sulfur-containing compounds with potential therapeutic value.

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. This compound, 1551-21-9 [thegoodscentscompany.com]

- 3. This compound | C4H10S | CID 15246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Meyer Synthesis [drugfuture.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. isopropyl methyl sulphide | 1551-21-9 [chemnet.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmatutor.org [pharmatutor.org]

- 16. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Isopropyl Methyl Sulfide in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Isopropyl methyl sulfide (B99878), a volatile organic sulfur compound, has been identified as a naturally occurring metabolite in a limited number of biological systems. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, biosynthesis, and detection. This document synthesizes available quantitative data, details experimental protocols for its analysis, and explores potential biosynthetic pathways. The information presented is intended to serve as a foundational resource for researchers in the fields of natural product chemistry, metabolomics, and drug development.

Introduction

Volatile sulfur compounds (VSCs) are a diverse group of molecules known for their significant contributions to the aroma and flavor of many foods, as well as their roles in biological signaling and atmospheric chemistry. Isopropyl methyl sulfide, systematically named 2-(methylthio)propane, is a less-studied member of this class. While its presence has been confirmed in certain plant species, a comprehensive understanding of its distribution in nature, its biosynthetic origins, and its potential physiological functions remains largely unexplored. This guide aims to consolidate the existing knowledge on the natural occurrence of this compound, providing a technical resource for the scientific community.

Natural Occurrence of this compound

The documented natural occurrence of this compound is sparse, with the most definitive identification being in potatoes (Solanum tuberosum)[1]. Its presence contributes to the complex aroma profile of this globally important food crop. While the compound has been listed as a volatile component in potatoes, detailed quantitative data across different cultivars and under various conditions are not widely available in the literature.

Beyond the plant kingdom, the presence of this compound in microorganisms and animals is not well-documented in the currently available scientific literature. However, the gut microbiome is known to produce a wide array of volatile organic compounds, including various sulfides, through the metabolism of dietary components.[2][3][4][5][6] This suggests a potential, yet unconfirmed, microbial origin for this compound in certain environments. Further research is required to investigate its presence in fermented foods, microbial cultures, and animal tissues and fluids.

Quantitative Data

To date, there is a significant lack of published quantitative data for this compound in natural sources. While its presence has been qualitatively confirmed in potatoes, specific concentrations in different potato varieties or processed potato products are not readily found in scientific databases.[7][8][9][10] The table below has been structured to accommodate future findings and highlight the current knowledge gap.

| Natural Source | Matrix | Concentration Range | Analytical Method | Reference |